An In-Depth Technical Guide to the Synthesis and Purification of 2,2,4,4-Tetramethyloctane
An In-Depth Technical Guide to the Synthesis and Purification of 2,2,4,4-Tetramethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,4,4-tetramethyloctane, a highly branched C12 alkane. This document details the primary synthetic methodologies, including the oligomerization of isobutene followed by hydrogenation and the direct catalytic hydrogenation of its corresponding olefin. Furthermore, it outlines the key purification techniques, with a focus on fractional distillation. This guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the core processes to aid in research and development.
Introduction
2,2,4,4-Tetramethyloctane (C₁₂H₂₆) is a saturated, highly branched alkane with a unique molecular structure that imparts specific physical and chemical properties.[1] Its structure consists of an octane (B31449) backbone with two methyl groups at the 2-position and two at the 4-position, creating significant steric hindrance.[1] These characteristics contribute to its use as a non-reactive solvent, a reference standard in analytical chemistry, and a component in fuel and lubricant studies. A thorough understanding of its synthesis and purification is crucial for its application in various scientific and industrial fields.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,4,4-tetramethyloctane is presented in Table 1. This data is essential for designing appropriate synthesis and purification protocols.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₂H₂₆ | [1][2] | |
| Molecular Weight | 170.33 | g/mol | [2][3] |
| Boiling Point | 191.8 ± 7.0 | °C | [1] |
| Density | 0.8 ± 0.1 | g/cm³ | [1] |
| Flash Point | 65.9 ± 11.7 | °C | [1] |
| Vapor Pressure | 0.7 ± 0.2 | mmHg at 25°C | [1] |
| Enthalpy of Vaporization | 41.0 ± 0.8 | kJ/mol | [1] |
Synthesis of 2,2,4,4-Tetramethyloctane
The synthesis of 2,2,4,4-tetramethyloctane can be achieved through several routes. The most common and industrially relevant methods involve the oligomerization of isobutene to form a C12 olefin intermediate, which is subsequently hydrogenated. Direct hydrogenation of the corresponding alkene, 2,2,4,4-tetramethyl-1-octene, is also a viable laboratory-scale method.
Method 1: Oligomerization of Isobutene and Subsequent Hydrogenation
This two-step process is a primary industrial route for the production of highly branched alkanes.
The oligomerization of isobutene can lead to a mixture of dimers, trimers, and higher oligomers. To selectively synthesize the C12 precursor to 2,2,4,4-tetramethyloctane, reaction conditions must be carefully controlled. Acidic catalysts, such as zeolites, are often employed to facilitate this reaction.
Experimental Protocol: Selective Trimerization of Isobutene
Objective: To selectively synthesize C12 olefins from isobutene.
Materials:
-
A mixed C4 feedstock containing isobutylene (B52900).
-
Supported Fe(NO₃)₃/β molecular sieve catalyst.
-
Fixed-bed reactor.
-
High-pressure gas lines and regulators.
Procedure:
-
Pack a fixed-bed reactor with the supported Fe(NO₃)₃/β catalyst.
-
Introduce the mixed C4 feedstock into the reactor at a controlled flow rate to achieve a reaction space velocity of 1.5 h⁻¹.
-
Maintain the reactor temperature at 60 °C and the pressure at 1 MPa.
-
Monitor the product stream using gas chromatography to determine the conversion of isobutylene and the selectivity for C12 olefins.
-
Collect the C12 olefin fraction for the subsequent hydrogenation step.
Expected Outcome: Under these conditions, high conversion of isobutylene (>90%) with good selectivity for C8 and C12 olefins can be achieved. The C12 fraction will be a mixture of isomers, including the precursor to 2,2,4,4-tetramethyloctane.
The C12 olefin mixture obtained from the oligomerization step is then hydrogenated to produce the saturated alkane.
Experimental Protocol: Catalytic Hydrogenation of C12 Olefins
Objective: To hydrogenate the C12 olefin mixture to 2,2,4,4-tetramethyloctane and its isomers.
Materials:
-
C12 olefin fraction from the oligomerization of isobutene.
-
Palladium on carbon (Pd/C) catalyst (5 wt%).
-
High-pressure autoclave reactor equipped with a magnetic stirrer.
-
Hydrogen gas source.
-
Solvent (e.g., ethanol (B145695) or hexane).
Procedure:
-
Charge the high-pressure autoclave with the C12 olefin fraction and the Pd/C catalyst (catalyst loading of 1-5 mol% relative to the olefin).
-
Add a suitable solvent to ensure efficient mixing.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Heat the reactor to the target temperature (typically 50-100 °C) while stirring vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting solution contains the crude 2,2,4,4-tetramethyloctane, which can then be purified.
Method 2: Direct Hydrogenation of 2,2,4,4-Tetramethyl-1-octene
For laboratory-scale synthesis, if the precursor alkene is available, direct hydrogenation is a more straightforward approach.
Experimental Protocol: Direct Catalytic Hydrogenation
Objective: To synthesize 2,2,4,4-tetramethyloctane from 2,2,4,4-tetramethyl-1-octene.
Materials:
-
2,2,4,4-tetramethyl-1-octene.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst).
-
Solvent (e.g., acetic acid or ethanol).
-
Hydrogenation apparatus (e.g., Parr hydrogenator).
Procedure:
-
Dissolve 2,2,4,4-tetramethyl-1-octene in a suitable solvent in a hydrogenation flask.
-
Add a catalytic amount of PtO₂.
-
Connect the flask to the hydrogenation apparatus and purge the system with hydrogen.
-
Pressurize the system with hydrogen to a low to moderate pressure (e.g., 3-4 atm).
-
Agitate the mixture vigorously at room temperature.
-
Monitor the reaction by observing the pressure drop in the hydrogen reservoir.
-
Once the theoretical amount of hydrogen has been consumed, stop the reaction.
-
Vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude 2,2,4,4-tetramethyloctane.
Purification of 2,2,4,4-Tetramethyloctane
The primary method for purifying 2,2,4,4-tetramethyloctane is fractional distillation, which separates compounds based on differences in their boiling points.[4][5][6][7][8]
Experimental Protocol: Fractional Distillation
Objective: To purify crude 2,2,4,4-tetramethyloctane.
Materials:
-
Crude 2,2,4,4-tetramethyloctane.
-
Fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Heating mantle.
-
Vacuum source (optional, for vacuum distillation).
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude 2,2,4,4-tetramethyloctane in the distillation flask along with boiling chips.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. The temperature will rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 2,2,4,4-tetramethyloctane (191.8 °C at atmospheric pressure).
-
For higher purity, a column with a higher number of theoretical plates should be used.
-
If the compound is susceptible to decomposition at its atmospheric boiling point, or to separate from high-boiling impurities, vacuum distillation can be employed. The boiling point will be significantly lower under reduced pressure.
Characterization Data
The identity and purity of the synthesized 2,2,4,4-tetramethyloctane should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and to identify any byproducts. The mass spectrum of 2,2,4,4-tetramethyloctane will show a characteristic fragmentation pattern.
| Analytical Data | Description | Reference |
| GC-MS | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 170, although it may be weak. The most prominent peaks will correspond to the stable carbocations formed upon fragmentation, particularly the tert-butyl cation at m/z 57. | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For highly branched alkanes, the spectra can be complex due to signal overlap in the ¹H NMR.
| ¹H NMR | ¹³C NMR |
| Protons in branched alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shifts are influenced by the degree of substitution. Primary protons (R-CH₃) are generally found between 0.7-1.3 ppm, while secondary protons (R₂-CH₂) appear between 1.2-1.7 ppm, and tertiary protons (R₃-CH) are between 1.4-1.8 ppm. | Similar to ¹H NMR, the chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary carbons are typically found in the range of 30-40 ppm, tertiary carbons at 25-45 ppm, secondary carbons at 15-55 ppm, and primary carbons at 10-30 ppm. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,2,4,4-tetramethyloctane via the isobutene oligomerization route.
Caption: General synthesis workflow.
Purification Logic
This diagram outlines the logical steps involved in the purification of the synthesized product.
Caption: Purification and analysis workflow.
Conclusion
This technical guide has detailed the primary methods for the synthesis and purification of 2,2,4,4-tetramethyloctane. The presented experimental protocols, based on established chemical principles, provide a solid foundation for researchers and professionals working with this and similar highly branched alkanes. The provided data and visualizations aim to facilitate a deeper understanding of the processes involved, thereby aiding in the successful synthesis and purification of this valuable compound for its various applications. Further research into optimizing catalyst systems and reaction conditions can lead to more efficient and selective synthetic routes.
References
- 1. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]
- 2. Octane, 2,2,4,4-tetramethyl- | C12H26 | CID 182333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4,4-Tetramethyloctane (CAS 62183-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. 2,2,4,4-Tetramethyloctane [webbook.nist.gov]
